(3R,S)-N'-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-3-amino-3-fluoropropionic acid
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Overview
Description
(3R,S)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-3-amino-3-fluoropropionic acid is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,S)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-3-amino-3-fluoropropionic acid typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route would depend on the availability of starting materials and the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as batch or continuous flow reactors, to ensure consistent quality and high yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(3R,S)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-3-amino-3-fluoropropionic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The amino and fluoropropionic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its functional groups.
Medicine: As a potential therapeutic agent due to its unique chemical structure.
Industry: As a precursor for the production of specialized materials or chemicals.
Mechanism of Action
The mechanism of action of (3R,S)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-3-amino-3-fluoropropionic acid would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3R,S)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-3-amino-3-fluoropropionic acid might include other amino acid derivatives, fluorinated compounds, and lupane-type triterpenoids.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which can impart specific chemical and biological properties
Properties
CAS No. |
174740-53-5 |
---|---|
Molecular Formula |
C41H67FN2O5 |
Molecular Weight |
687.0 g/mol |
IUPAC Name |
3-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-3-fluoropropanoic acid |
InChI |
InChI=1S/C41H67FN2O5/c1-26(2)27-16-21-41(36(49)43-24-12-10-8-9-11-13-33(46)44-32(42)25-34(47)48)23-22-39(6)28(35(27)41)14-15-30-38(5)19-18-31(45)37(3,4)29(38)17-20-40(30,39)7/h27-32,35,45H,1,8-25H2,2-7H3,(H,43,49)(H,44,46)(H,47,48)/t27-,28+,29-,30+,31-,32?,35+,38-,39+,40+,41-/m0/s1 |
InChI Key |
ONZMOOVHAUZXCM-NSGQPJGBSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NC(CC(=O)O)F |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NC(CC(=O)O)F |
Origin of Product |
United States |
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